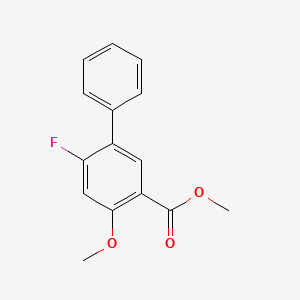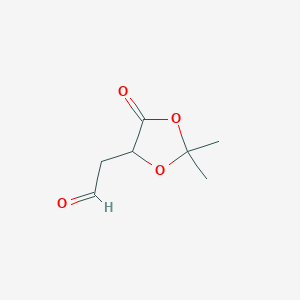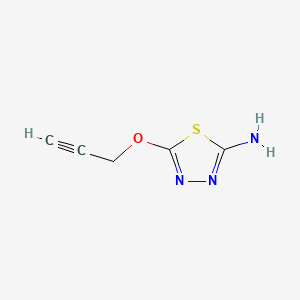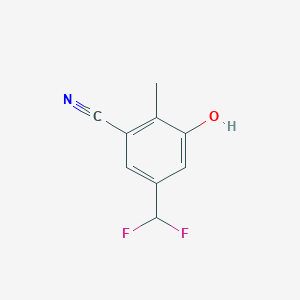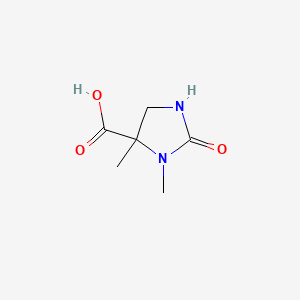
3,4-Dimethyl-2-oxo-4-imidazolidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethyl-2-oxo-4-imidazolidinecarboxylic acid is a heterocyclic compound with the molecular formula C6H10N2O3 It is a derivative of imidazolidine and is characterized by the presence of two methyl groups at the 3 and 4 positions, an oxo group at the 2 position, and a carboxylic acid group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethyl-2-oxo-4-imidazolidinecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethyl-2-oxo-4-imidazolidine with a suitable carboxylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 3,4-Dimethyl-2-oxo-4-imidazolidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxyl derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,4-dimethyl-2,4-dioxoimidazolidinecarboxylic acid, while reduction may produce 3,4-dimethyl-2-hydroxy-4-imidazolidinecarboxylic acid.
科学的研究の応用
3,4-Dimethyl-2-oxo-4-imidazolidinecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as an additive in the crystallization process and as a stabilizer in certain chemical formulations
作用機序
The mechanism of action of 3,4-dimethyl-2-oxo-4-imidazolidinecarboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action can vary depending on the specific application and target.
類似化合物との比較
2-Oxo-4-imidazolidinecarboxylic acid: This compound lacks the methyl groups present in 3,4-dimethyl-2-oxo-4-imidazolidinecarboxylic acid.
3-Methyl-2-oxo-4-imidazolidinecarboxylic acid: This compound has only one methyl group at the 3 position.
4-Methyl-2-oxo-4-imidazolidinecarboxylic acid: This compound has only one methyl group at the 4 position.
Uniqueness: The presence of two methyl groups at the 3 and 4 positions in this compound imparts unique chemical and biological properties. These methyl groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs .
特性
分子式 |
C6H10N2O3 |
|---|---|
分子量 |
158.16 g/mol |
IUPAC名 |
3,4-dimethyl-2-oxoimidazolidine-4-carboxylic acid |
InChI |
InChI=1S/C6H10N2O3/c1-6(4(9)10)3-7-5(11)8(6)2/h3H2,1-2H3,(H,7,11)(H,9,10) |
InChIキー |
RDLPQCSGOLRJRW-UHFFFAOYSA-N |
正規SMILES |
CC1(CNC(=O)N1C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




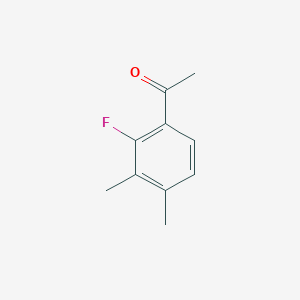
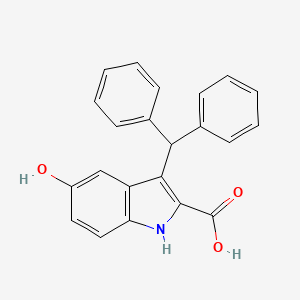
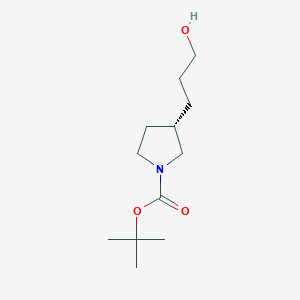

![1-Methyl-1H-pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B13931520.png)
![Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]-](/img/structure/B13931523.png)

